REACTION_CXSMILES
|
[Gd:1].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[Na+].[Cl-].[C:24]([O-:36])(=[O:35])[CH2:25][C:26]([CH2:31][C:32]([O-:34])=[O:33])([C:28]([O-:30])=[O:29])[OH:27].[Na+].[Na+].[Na+]>>[C:24]([O-:36])(=[O:35])[CH2:25][C:26]([CH2:31][C:32]([O-:34])=[O:33])([C:28]([O-:30])=[O:29])[OH:27].[Gd+3:1] |f:2.3,4.5.6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
GdCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Gd+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |